molecular formula C7H11O4- B12325490 Butanedioic acid, 1-(1-methylethyl) ester

Butanedioic acid, 1-(1-methylethyl) ester

Cat. No.: B12325490
M. Wt: 159.16 g/mol
InChI Key: RGMSBDCQLRJNSH-UHFFFAOYSA-M
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Description

Butanedioic acid, 1-(1-methylethyl) ester, also known as isopropyl succinate, is an organic compound with the molecular formula C7H12O4. It is an ester derived from butanedioic acid (succinic acid) and isopropanol. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 1-(1-methylethyl) ester typically involves the esterification of butanedioic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:

Butanedioic acid+IsopropanolAcid catalystButanedioic acid, 1-(1-methylethyl) ester+Water\text{Butanedioic acid} + \text{Isopropanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Butanedioic acid+IsopropanolAcid catalyst​Butanedioic acid, 1-(1-methylethyl) ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 1-(1-methylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and isopropanol in the presence of an acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: Butanedioic acid and isopropanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Butanedioic acid, 1-(1-methylethyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of butanedioic acid, 1-(1-methylethyl) ester involves its hydrolysis to butanedioic acid and isopropanol. The butanedioic acid can then participate in various metabolic pathways, including the citric acid cycle. The ester itself can act as a prodrug, releasing the active acid upon hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, ethyl methyl ester: Similar ester with ethyl and methyl groups instead of isopropyl.

    Butanedioic acid, 2-hydroxy-2-(1-methylethyl) ester: Contains a hydroxyl group, making it more reactive.

    Butanedioic acid, 1,4-bis(1-methylethyl) ester: Contains two isopropyl ester groups.

Uniqueness

Butanedioic acid, 1-(1-methylethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its reactivity and applications differ from other similar esters, making it valuable in specific industrial and research contexts.

Properties

Molecular Formula

C7H11O4-

Molecular Weight

159.16 g/mol

IUPAC Name

4-oxo-4-propan-2-yloxybutanoate

InChI

InChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1

InChI Key

RGMSBDCQLRJNSH-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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